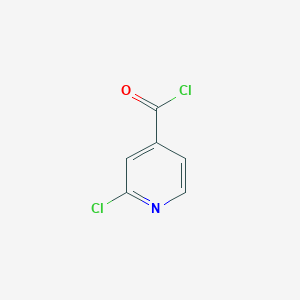

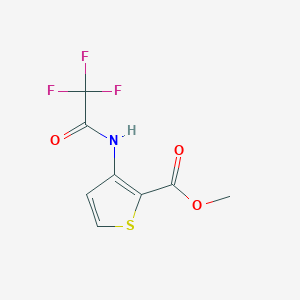

![molecular formula C16H10FNO3 B1334727 2-[2-(4-氟苯基)-2-氧代乙基]-1H-异吲哚-1,3(2H)-二酮 CAS No. 82585-50-0](/img/structure/B1334727.png)

2-[2-(4-氟苯基)-2-氧代乙基]-1H-异吲哚-1,3(2H)-二酮

描述

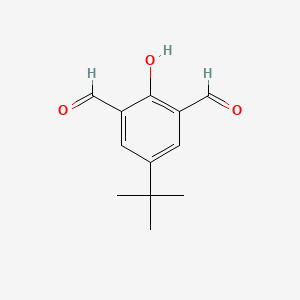

The compound "2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione" is a derivative of isoindoline-1,3-dione, which is a structural motif found in various compounds with diverse biological and chemical properties. The presence of a fluorophenyl group suggests potential for unique interactions due to the electronegative fluorine atom.

Synthesis Analysis

The synthesis of isoindoline derivatives typically involves the formation of the isoindoline ring system, which can be achieved through various synthetic routes. For example, the synthesis of 2-(4-ethoxyphenyl)isoindoline-1,3-dione was achieved and characterized by X-ray single-crystal diffraction, indicating that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of isoindoline derivatives is characterized by the dihedral angle between the isoindoline and the substituent phenyl rings. For instance, in the case of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, the dihedral angle is 55.69(7)°, suggesting a non-planar structure . This non-planarity could influence the electronic properties and reactivity of the compound.

Chemical Reactions Analysis

Isoindoline derivatives exhibit interesting reactivity patterns, often influenced by the substituents attached to the isoindoline core. For example, the presence of a hydroxyphenylthio unit in certain isomers can lead to dual-fluorescence properties and selective emission changes upon interaction with metal ions like aluminium . This suggests that the fluorophenyl derivative may also exhibit unique reactivity, particularly in the presence of specific ions or under certain environmental conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives can vary widely depending on the substituents. The fluorescence behavior of these compounds, for example, can be highly dependent on solvent polarity and temperature, as seen in the study of 2-(3-fluorophenyl)-2,3-dihydro-1H-benzo[f]isoindole-1,3-dione . The crystal and molecular structure, including hydrogen bonding patterns, also play a significant role in the physical properties, as demonstrated by the intermolecular C–H···O hydrogen bonds generating chains in the crystal structure of 2-(2-fluoro-4-hydroxybenzyl)isoindoline-1,3-dione .

科学研究应用

-

Polymer Flooding in Heavy Oil Recovery

- Field : Petroleum Engineering

- Application : Polymer flooding is used for heavy oil recovery .

- Method : Polymers are added to water to lower the water-oil mobility, leading to better sweep efficiency .

- Results : Past laboratory research showed that polymer could increase heavy oil recovery by more than 20% .

-

Detection and Treatment Technology for Perfluorinated Compounds (PFCs)

- Field : Environmental Science

- Application : PFCs are a novel type of environmental pollutant. The detection and treatment of PFCs is a major area of research .

- Method : Various methods such as physical adsorption, microbial degradation, photochemical oxidation, electrochemical oxidation, acoustic oxidation, Fenton oxidation, etc., are used for the treatment of PFCs .

- Results : The review systematically analyzes the treatment effects, removal mechanisms, and future directions of various technologies .

安全和危害

未来方向

属性

IUPAC Name |

2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO3/c17-11-7-5-10(6-8-11)14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGRSUULHMUPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384650 | |

| Record name | 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671949 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |

CAS RN |

82585-50-0 | |

| Record name | 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

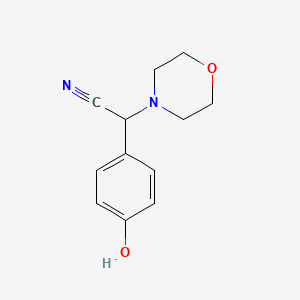

![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile](/img/structure/B1334648.png)

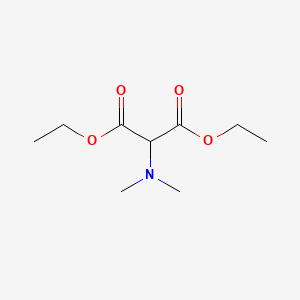

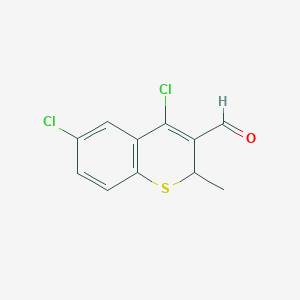

![Ethyl 5-[(acetyloxy)methyl]-2-furoate](/img/structure/B1334650.png)

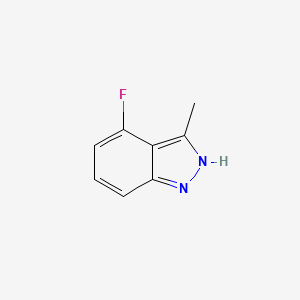

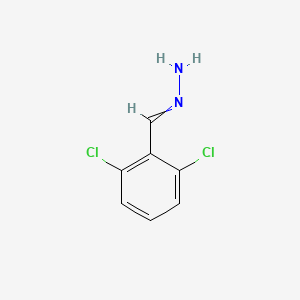

![5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1334657.png)